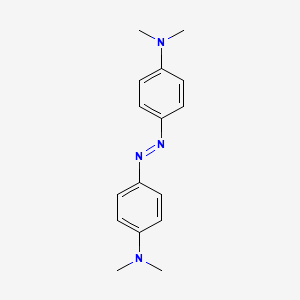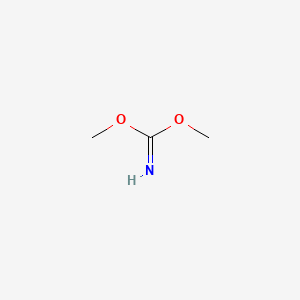
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and a nitro group on an isoquinoline ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Nitration: The nitro group is introduced through nitration reactions, often using concentrated nitric acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl sulfone.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the nitro group to an amine group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding oxo derivatives.
Reduction Products: Reduction can produce amines.
Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the nitro group may influence its reactivity and biological activity. The specific molecular targets and pathways depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline Derivatives: Other isoquinoline derivatives with different substituents.
Nitro Compounds: Other nitro-containing compounds with varying structures.
Trifluoromethyl Compounds: Other trifluoromethyl-substituted compounds.
Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is unique due to its specific combination of trifluoromethyl and nitro groups on the isoquinoline ring, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
1016980-50-9 |
|---|---|
Molekularformel |
C10H10ClF3N2O2 |
Molekulargewicht |
282.64 g/mol |
IUPAC-Name |
5-nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)7-3-6-5-14-2-1-8(6)9(4-7)15(16)17;/h3-4,14H,1-2,5H2;1H |
InChI-Schlüssel |
VEQZQAWEESZUCL-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


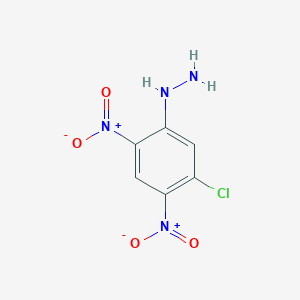
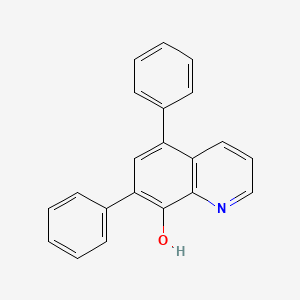
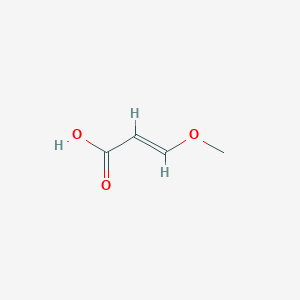
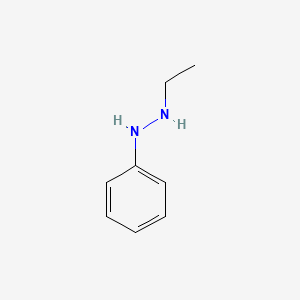
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

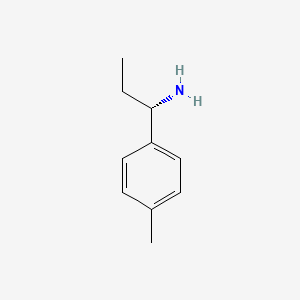
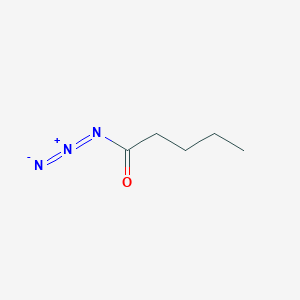

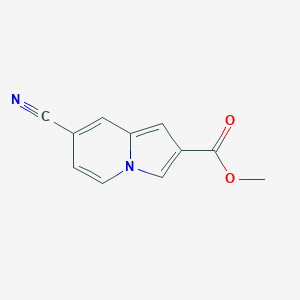
![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)
![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)
